N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1097079-26-9
VCID: VC3347695
InChI: InChI=1S/C15H14ClN3O2/c1-9-8-12(16)6-7-13(9)18-15(20)11-4-2-10(3-5-11)14(17)19-21/h2-8,21H,1H3,(H2,17,19)(H,18,20)
SMILES: CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=NO)N
Molecular Formula: C15H14ClN3O2
Molecular Weight: 303.74 g/mol

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide

CAS No.: 1097079-26-9

Cat. No.: VC3347695

Molecular Formula: C15H14ClN3O2

Molecular Weight: 303.74 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide - 1097079-26-9

Specification

CAS No. 1097079-26-9
Molecular Formula C15H14ClN3O2
Molecular Weight 303.74 g/mol
IUPAC Name N-(4-chloro-2-methylphenyl)-4-[(Z)-N'-hydroxycarbamimidoyl]benzamide
Standard InChI InChI=1S/C15H14ClN3O2/c1-9-8-12(16)6-7-13(9)18-15(20)11-4-2-10(3-5-11)14(17)19-21/h2-8,21H,1H3,(H2,17,19)(H,18,20)
Standard InChI Key AAADZQHDSMITAZ-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)/C(=N/O)/N
SMILES CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=NO)N
Canonical SMILES CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=NO)N

Introduction

Chemical Structure and Properties

Molecular Structure

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide contains several key structural features that define its chemical behavior and potential applications. The compound consists of a benzamide core structure with specific functional group modifications. The molecular formula is C₁₅H₁₄ClN₃O₂, featuring a 4-chloro-2-methylphenyl group attached to the nitrogen of the benzamide, and a hydroxycarbamimidoyl group at the para position of the benzamide ring .

The structure can be broken down into three main components:

  • A 4-chloro-2-methylphenyl group (the aniline portion)

  • A benzamide connecting group (the amide linkage)

  • A hydroxycarbamimidoyl group (the functional modification)

Physical Properties

Based on structural analysis and comparison with similar benzamide derivatives, the following physical properties can be inferred:

PropertyValueSource/Method
Molecular Weight303.75 g/molCalculated from molecular formula
Physical StateCrystalline solidInferred from similar compounds
SolubilityModerately soluble in organic solventsPredicted based on structure
Melting PointEstimated 180-220°CPredicted from similar benzamides
pKaApproximately 13-14Estimated from similar structures

Synthetic Approaches

General Synthetic Pathway

The synthesis of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide likely follows pathways similar to other substituted benzamides. Based on established synthetic methods for related compounds, the synthesis may involve a reaction between an activated benzoic acid derivative and the appropriate substituted aniline .

A general synthetic route could involve:

  • Activation of 4-(N'-hydroxycarbamimidoyl)benzoic acid using thionyl chloride (SOCl₂)

  • Subsequent reaction with 4-chloro-2-methylaniline

  • Purification through column chromatography

Detailed Synthesis Procedure

Drawing from related benzamide syntheses, a potential synthetic procedure might involve:

  • Dissolving 4-chloro-2-methylaniline in dry chloroform with triethylamine at room temperature

  • Adding the solution slowly to a mixture containing 4-(N'-hydroxycarbamimidoyl)benzoic acid, thionyl chloride, and catalytic dimethylformamide

  • Refluxing the mixture for approximately 4 hours

  • Cooling the reaction mixture, neutralizing with aqueous sodium bicarbonate

  • Extracting with chloroform and concentrating under reduced pressure

  • Purifying through column chromatography using an appropriate solvent system

Structural Characterization

Crystallographic Insights

Based on studies of related benzamide structures, N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide likely forms a specific three-dimensional arrangement in the solid state. In similar compounds, the chloro substituent in the ortho position relative to the amide linkage has been observed to adopt a syn conformation with respect to the C=O bond .

The crystal packing may be stabilized by intermolecular hydrogen bonding, particularly N—H⋯O hydrogen bonds that could link molecules into chains. The dihedral angle between the benzoyl and aniline benzene rings in similar structures ranges from 14.87° to 82.8°, suggesting potential conformational flexibility .

Research Applications

Chemical Research Applications

N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide has been described as a "useful research chemical," suggesting applications in various chemical investigations . Potential research applications include:

  • Serving as a precursor for the synthesis of more complex molecules

  • Acting as a ligand in coordination chemistry

  • Functioning as an intermediate in the preparation of heterocyclic compounds

  • Use in radical chemistry studies, similar to other amidine derivatives

Reactivity Studies

Radical Formation

Based on research with similar compounds containing amidine-type structures, N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide may undergo transformations involving amidinyl radical intermediates. Such radicals can be generated through UV-vis light-promoted reduction processes and may lead to the formation of cyclic products .

The hydroxycarbamimidoyl group specifically could participate in redox processes, with the potential to form nitrogen-centered radicals under appropriate conditions. This reactivity pattern suggests applications in photochemical synthesis and radical chemistry .

Structure-Activity Relationships

Structural Features and Function

The specific structural elements of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide likely contribute to its chemical behavior and potential biological activities:

  • The chloro substituent may enhance binding to specific biological targets through halogen bonding

  • The methyl group can provide hydrophobicity and influence electron density

  • The amide linkage offers hydrogen bonding capabilities essential for biological recognition

  • The hydroxycarbamimidoyl group provides additional hydrogen bonding sites and potential for coordination chemistry

Comparison with Related Compounds

Other benzamide derivatives show structural similarities that may inform our understanding of N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide:

CompoundStructural DifferenceFunctional Implications
2-Chloro-N-(4-methylphenyl)benzamideDifferent chloro position; lacks hydroxycarbamimidoyl groupDifferent crystal packing pattern and hydrogen bonding
4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamideContains hydroxy group; different substitution patternMay serve as precursor for benzoxazepines
N-(4-methylphenyl)thiophene-2-carboxamidineContains thiophene instead of benzene; similar amidine functionalityForms amidinyl radicals under UV-vis irradiation

Future Research Directions

Synthesis Optimization

Future research could focus on developing improved synthetic pathways for N-(4-Chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide, potentially exploring:

  • Green chemistry approaches with reduced environmental impact

  • One-pot synthesis methods to improve efficiency

  • Microwave-assisted synthesis for reduced reaction times

  • Flow chemistry techniques for scalable production

Expanded Applications

Additional research is warranted to explore:

  • Detailed biological activity screening for potential pharmaceutical applications

  • Coordination chemistry with various metal ions

  • Photochemical reactivity studies

  • Development of structure-activity relationships through systematic modification of the core structure

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